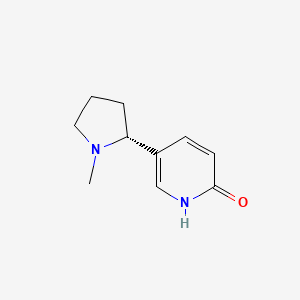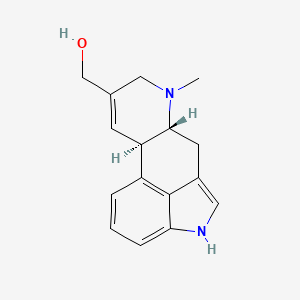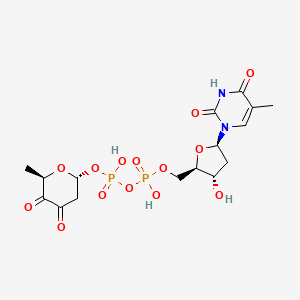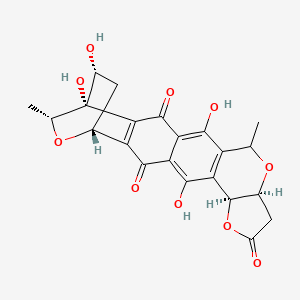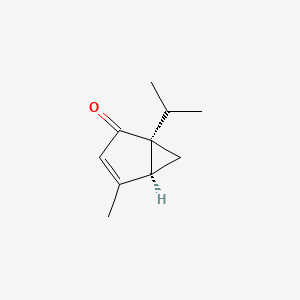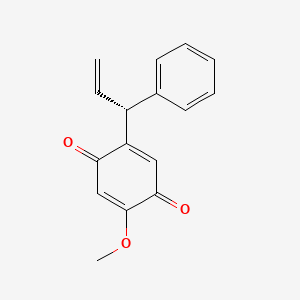![molecular formula C15H14BClO3 B1202827 4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane CAS No. 2170-24-3](/img/structure/B1202827.png)
4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneboronic acid cyclic [(p-chlorophenoxy)methyl]ethylene ester is a 1,3,2-dioxaborolane, a member of monochlorobenzenes and an aromatic ether.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : The compound 4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane has been utilized in the synthesis of mercapto- and piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds exhibit inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
Chemical Ionization Induced Fragmentations : Studies on the chemical ionization-induced fragmentations of this compound and related dioxaborolanes have contributed to understanding their fragmentation patterns under specific conditions (Hancock & Weigel, 1979).
Asymmetric Aldol Reactions : The compound plays a role as a chiral precursor in asymmetric aldol reactions, leading to the synthesis of optically active 4-hydroxy-2-alkanones (Boldrini et al., 1987).
Applications in Biosensing and Materials Science
Detection of Hydrogen Peroxide in Living Cells : A derivative of this compound, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, has been synthesized and applied in the detection of H2O2 in living cells, demonstrating its potential in biosensing applications (Nie et al., 2020).
Synthesis of Boron-Containing Stilbenes and Polyenes : The synthesis of boron-containing stilbene derivatives using 4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl-methyl triphenylphosphonium bromide, a related compound, has been reported. These compounds have potential applications in the synthesis of new materials for LCD technology and therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Study of Mass Spectra and Molecular Structures : The study of the mass spectra of various 2-p-substituted phenyl-1,3,2-dioxaborolanes, including those structurally similar to 4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane, has provided insights into the influence of substituents on their electron impact-induced rearrangements and molecular structures (Kaminski & Lyle, 1978).
Synthesis and Characterization of Boron Containing Compounds : Detailed synthesis, crystal structure, and DFT study of compounds containing 1,3,2-dioxaborolanes with benzene rings have been conducted, which are crucial for understanding their physicochemical properties and potential applications in various fields (Huang et al., 2021).
Propriétés
Numéro CAS |
2170-24-3 |
|---|---|
Nom du produit |
4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane |
Formule moléculaire |
C15H14BClO3 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
4-[(4-chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H14BClO3/c17-13-6-8-14(9-7-13)18-10-15-11-19-16(20-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Clé InChI |
XSLLVTCJWSNEBR-UHFFFAOYSA-N |
SMILES |
B1(OCC(O1)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
SMILES canonique |
B1(OCC(O1)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



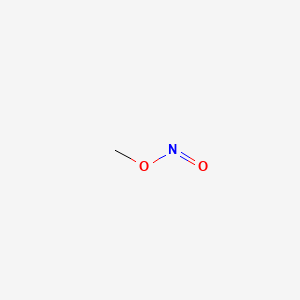
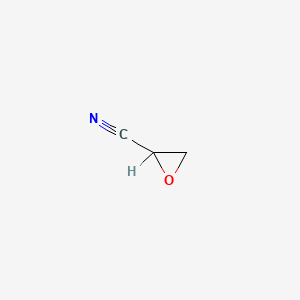
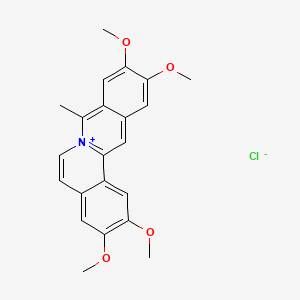
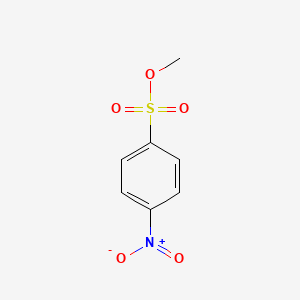
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B1202750.png)
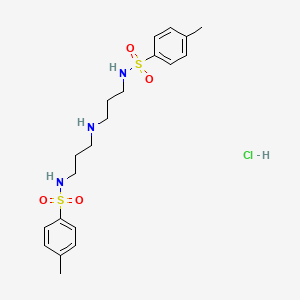
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
